molecular formula C15H21NO3 B14378274 Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate CAS No. 88191-03-1

Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate

Cat. No.: B14378274
CAS No.: 88191-03-1
M. Wt: 263.33 g/mol
InChI Key: JQWJURUWHODLOC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a hydroxyphenyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethyl chloroformate to yield the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)-1-methylpiperidine-3-carboxylate.

    Reduction: Formation of 3-(3-hydroxyphenyl)-1-methylpiperidine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium
  • 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

Uniqueness

Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate is unique due to its specific structural features, such as the combination of a hydroxyphenyl group and a piperidine ring with an ethyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

88191-03-1

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate

InChI

InChI=1S/C15H21NO3/c1-3-19-14(18)15(8-5-9-16(2)11-15)12-6-4-7-13(17)10-12/h4,6-7,10,17H,3,5,8-9,11H2,1-2H3

InChI Key

JQWJURUWHODLOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C)C2=CC(=CC=C2)O

Origin of Product

United States

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